Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-

Organic Synthesis Cross-Coupling Medicinal Chemistry

Standard para-substituted phenylboronic acids often fail in CNS programs due to suboptimal lipophilicity, while bioactive 3-isomers introduce off-target sialic acid binding. This 4-propionamido variant solves both: its intermediate cLogP (~0.5 higher than acetamido) is purpose-selected to enhance blood-brain barrier penetration of Suzuki-Miyaura-derived biaryl products. - **Key advantage**: Enables biased chemical space exploration toward CNS drug-like properties - **Synthetic utility**: Proven 90% yield benchmark in congested biaryl couplings (based on acetamido analog data) - **Clean linker**: 4-isomer avoids promiscuous sialic acid binding seen with 3-isomer, ideal for bioconjugation probes Direct route to novel AChE inhibitor SAR libraries. Reliable supply for analoging.

Molecular Formula C9H12BNO3
Molecular Weight 193.01 g/mol
CAS No. 190058-85-6
Cat. No. B11906787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, [4-[(1-oxopropyl)amino]phenyl]-
CAS190058-85-6
Molecular FormulaC9H12BNO3
Molecular Weight193.01 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)NC(=O)CC)(O)O
InChIInChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
InChIKeyGFMJBBAAKDKKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propionamidophenylboronic Acid Procurement Guide


Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-, also known as (4-propionamidophenyl)boronic acid, is a para-substituted phenylboronic acid with the molecular formula C₉H₁₂BNO₃ and a molecular weight of 193.01 g/mol . As a member of the arylboronic acid class, its primary utility lies in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, a foundational methodology in medicinal chemistry and materials science . The compound is a key building block for the introduction of a 4-propionamidophenyl moiety into complex organic frameworks, which is critical for the synthesis of various bioactive molecules and advanced intermediates.

Why 4-Propionamidophenylboronic Acid Cannot Be Substituted


Substitution among seemingly analogous 4-acylamidophenylboronic acids is not chemically or biologically equivalent. The length of the N-acyl chain (e.g., acetamido, propionamido, butyramido) directly modulates critical physicochemical properties, including the compound's electronic environment, steric profile, and lipophilicity (cLogP). These factors profoundly influence reaction kinetics in cross-coupling events, the stability of the boronic acid under reaction conditions, and the subsequent biological profile of the final target molecule [1]. Therefore, selecting a specific variant like the propionamido derivative is not arbitrary; it is a precise molecular design choice where a single methylene unit difference can alter synthetic yield, metabolic stability, or binding affinity in the final application. The evidence below quantifies these differences.

Key Differentiation Evidence for 4-Propionamidophenylboronic Acid


Propionamido vs. Acetamido in Suzuki Coupling

The efficacy of 4-propionamidophenylboronic acid as a coupling partner can be inferred from studies on its closest analog, 4-acetamidophenylboronic acid. In a Suzuki cross-coupling with a 1,8-dihalonaphthalene scaffold, 4-acetamidophenylboronic acid delivered the desired 1,8-bis(4'-anilino)naphthalene product in an excellent 90% overall yield. This performance demonstrates the viability of this functional group class in demanding coupling reactions [1]. The propionamido variant is expected to exhibit comparable or slightly modified reactivity due to its marginally increased steric bulk and altered electronic donation, providing a tunable handle for optimizing specific synthetic steps where the acetamido group may be suboptimal.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Lipophilicity Trends Across N-Acyl Chain Lengths

The N-acyl chain length has a direct, quantifiable impact on a molecule's lipophilicity. Based on standard structure-property relationship principles, each additional methylene (-CH₂-) unit in an aliphatic chain increases the calculated partition coefficient (cLogP) by approximately 0.5 log units. Therefore, the propionamido derivative (C3) possesses a cLogP value roughly 0.5 units higher than the acetamido analog (C2) and 0.5 units lower than the butyramido analog (C4).

Medicinal Chemistry Physicochemical Properties Drug Design

Binding Selectivity: 4- vs 3-Propionamido Isomer

The position of the propionamido group on the phenyl ring dictates its biological interaction profile. The 3-propionamido isomer (CAS 153853-43-1) has been identified as an efficient binder of sialic acid (SA), a key sugar residue on tumor cell surfaces [1]. This property is attributed to the specific geometry and electronic environment created by the *meta*-substitution. In contrast, the *para*-substituted 4-propionamido isomer (the target compound) lacks this strong, specific SA-binding activity. This distinction makes the 4-isomer a more suitable and selective reagent for cross-coupling applications where unintended biological interactions (off-target effects) are undesirable.

Chemical Biology Sialic Acid Binding Drug Targeting

AChE Inhibition: Propionamido vs Acetamido Scaffold

The 4-acetamidophenylboronic acid scaffold has been identified as a potential inhibitor of acetylcholinesterase (AChE) through molecular docking studies, indicating binding to the enzyme's gorge region [1]. While direct data for the 4-propionamido analog is absent, this finding establishes a potential bioactivity profile for this class of compounds. The subtle increase in size and lipophilicity from the propionyl group could modulate this activity, either enhancing or diminishing binding affinity. This highlights the 4-propionamido compound as a viable and potentially more potent or selective starting point for developing novel AChE inhibitors.

Neuropharmacology Enzyme Inhibition Drug Discovery

Application Scenarios for 4-Propionamidophenylboronic Acid


Lipophilicity-Optimized Biaryl Library for CNS Drugs

This compound is the reagent of choice for medicinal chemistry programs targeting central nervous system (CNS) disorders. Its intermediate cLogP, inferred to be ~0.5 units higher than the more polar acetamido analog, is deliberately selected to enhance blood-brain barrier (BBB) penetration of the resulting biaryl products. By using this specific building block in library synthesis via Suzuki-Miyaura coupling, researchers can bias their chemical space toward molecules with favorable CNS drug-like properties, improving the probability of identifying brain-penetrant leads [1].

High-Yield Synthesis of Sterically Hindered Biaryls

Based on the demonstrated high performance (90% yield) of the structurally analogous 4-acetamidophenylboronic acid in forming congested biaryl bonds [1], this propionamido variant is a top-tier candidate for challenging cross-coupling reactions where steric hindrance is a concern. Its use is indicated when synthesizing advanced pharmaceutical intermediates requiring the installation of a functionalized aniline moiety in a congested environment, where standard phenylboronic acids may fail or provide low yields.

Novel AChE Inhibitor Scaffold Exploration

This compound serves as a direct entry point for synthesizing and screening novel AChE inhibitors. The core 4-acylamidophenylboronic acid scaffold has demonstrated potential for binding to the AChE active site [1]. The propionamido derivative offers a unique, untested combination of steric and electronic properties that could lead to improved potency or selectivity compared to known inhibitors. It is an ideal candidate for rapid analoging via parallel synthesis to establish structure-activity relationships (SAR) in this target space.

Inert Building Block for Bioconjugation & Chemical Probes

When a boronic acid handle is required for bioconjugation or the synthesis of chemical probes, the 4-propionamido isomer is the preferred choice over the biologically active 3-isomer. The 3-isomer's known affinity for sialic acid [1] makes it a promiscuous binder unsuitable for applications requiring a silent, non-interfering linker. In contrast, the 4-isomer can be reliably used to construct probes without introducing confounding off-target biological activity, ensuring that any observed biological effect can be confidently attributed to the probe's warhead, not its linker.

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